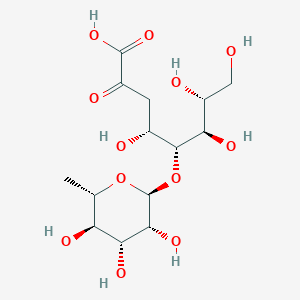
Bumecaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bumecaine can be synthesized through a multi-step process involving the esterification of p-aminobenzoic acid. The synthesis typically involves the following steps:
Synthesis of 4′-methylacetanilide: This involves reacting p-toluidine with acetic anhydride.
Synthesis of p-acetamidobenzoic acid: This is achieved by oxidizing 4′-methylacetanilide with potassium permanganate.
Synthesis of p-aminobenzoic acid hydrochloride: This involves hydrolyzing p-acetamidobenzoic acid with hydrochloric acid.
Synthesis of this compound: The final step involves esterifying p-aminobenzoic acid hydrochloride with ethanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous-flow synthesis methods to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Bumecaine undergoes various types of chemical reactions, including:
Oxidation: Conversion of p-toluidine to p-acetamidobenzoic acid.
Reduction: Reduction of nitro groups to amines.
Substitution: Esterification reactions to form the final anesthetic compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate.
Reducing agents: Hydrogen gas in the presence of a catalyst.
Esterification agents: Ethanol and sulfuric acid.
Major Products
The major products formed from these reactions include intermediates like 4′-methylacetanilide and p-acetamidobenzoic acid, leading to the final product, this compound .
Scientific Research Applications
Bumecaine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and amide formation reactions.
Biology: Investigated for its effects on nerve cells and its potential neuroprotective properties.
Medicine: Widely used as a local anesthetic in various medical procedures.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
Mechanism of Action
Bumecaine exerts its effects by diffusing into nerve cells and binding to sodium channels. This prevents the channels from opening, thereby blocking the influx of sodium ions. As a result, nerve cells are unable to depolarize and conduct nerve impulses, leading to localized anesthesia .
Comparison with Similar Compounds
Bumecaine is similar to other local anesthetics such as benzocaine, procaine, and tetracaine. it has unique properties that make it suitable for specific applications:
Benzocaine: Used for temporary relief of pain and itching associated with minor burns and insect bites.
Procaine: Primarily used in dentistry for local anesthesia.
Tetracaine: Used for spinal anesthesia and in ophthalmology.
This compound’s unique combination of local anesthetic and anti-arrhythmic properties distinguishes it from these similar compounds .
Properties
CAS No. |
30103-44-7 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3,(H,19,21) |
InChI Key |
VEPZOLKTNZOTTQ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |
Key on ui other cas no. |
30103-44-7 |
Related CAS |
19089-24-8 (hydrochloride) |
Synonyms |
umecain bumecain hydrochloride N-butyl-alpha-pyrrolidine carbonic acid mesidine pirromecaine pyromecaine pyromecaine-collagen pyrromecain |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
![chloromethyl (1R,9aR,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B1198990.png)






![1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene](/img/structure/B1199000.png)





